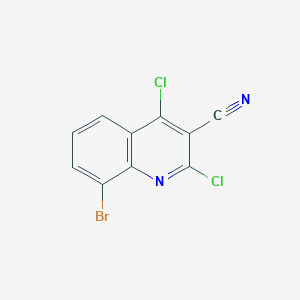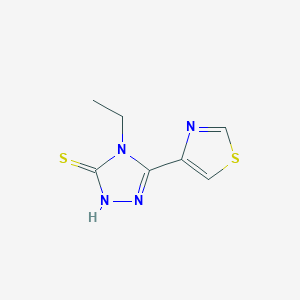![molecular formula C12H10N2S B13159827 4-[(Phenylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13159827.png)
4-[(Phenylamino)methyl]thiophene-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Phenylamino)methyl]thiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with a phenylamino group and a carbonitrile group. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-[(Phenylamino)methyl]thiophene-2-carbonitrile, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods for producing this compound may vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Phenylamino)methyl]thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-[(Phenylamino)methyl]thiophene-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-[(Phenylamino)methyl]thiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved can vary based on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbonitrile: Lacks the phenylamino group.
4-(Methylamino)methylthiophene-2-carbonitrile: Contains a methylamino group instead of a phenylamino group.
Uniqueness
4-[(Phenylamino)methyl]thiophene-2-carbonitrile is unique due to the presence of both the phenylamino group and the carbonitrile group on the thiophene ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H10N2S |
|---|---|
Peso molecular |
214.29 g/mol |
Nombre IUPAC |
4-(anilinomethyl)thiophene-2-carbonitrile |
InChI |
InChI=1S/C12H10N2S/c13-7-12-6-10(9-15-12)8-14-11-4-2-1-3-5-11/h1-6,9,14H,8H2 |
Clave InChI |
VYDRZIXGWKCCBD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCC2=CSC(=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)


![3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)


![sodium;1-[[(6R,7R)-2-carboxy-8-oxo-7-[[(2R)-2-phenyl-2-sulfonatoacetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]pyridin-1-ium-4-carboximidate;hydrate](/img/structure/B13159793.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopropyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13159796.png)


